(2-ethoxyphenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone
Description
Properties
IUPAC Name |
(2-ethoxyphenyl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-3-25-17-7-5-4-6-15(17)19(24)22-9-8-16-14(12-22)11-20-18-10-13(2)21-23(16)18/h4-7,10-11H,3,8-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCCHYJQHLADJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC3=C(C2)C=NC4=CC(=NN34)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethoxyphenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone typically involves multi-step organic reactions. One common method involves the acylation of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with chloroacetyl chloride in the presence of anhydrous aluminum chloride . This intermediate is then condensed with various β-diketones or β-ketoesters to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound (2-ethoxyphenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
The compound (2-ethoxyphenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2-ethoxyphenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The target compound’s pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core differs from analogs in the evidence:
- Pyrazolo[1,5-a]pyrano[2,3-d]pyrimidines (e.g., ): These feature a pyran ring fused to the pyrimidine instead of a pyridine, reducing planarity and altering electronic properties.
- Pyrido[1,2-a]pyrimidines (e.g., ): The pyridine ring is fused at the 1,2-position, creating distinct steric and electronic environments compared to the 3,4-e fusion in the target compound.
Substituent Effects
Table 1: Substituent Comparison
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group in 4n enhances metabolic stability but may reduce solubility compared to the ethoxy group in the target compound.
- Methoxy vs.
- Dihydro vs. Fully Aromatic Cores : The 8,9-dihydro configuration in the target compound likely increases flexibility and solubility compared to fully aromatic analogs like Pir-8-18 .
Physicochemical and Pharmacokinetic Properties
Table 2: Property Comparison
Implications :
- The target compound’s ethoxy group balances lipophilicity and metabolic stability better than 26a’s methoxy or 4n’s CF₃ groups.
- The dihydro core may improve aqueous solubility compared to fully aromatic analogs.
Biological Activity
The compound (2-ethoxyphenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural characteristics. This compound features an ethoxy-substituted phenyl group and a dihydropyrazolo-pyrido-pyrimidine moiety, which suggest potential interactions with various biological targets.
Structural Characteristics
The structural formula of the compound indicates the presence of multiple functional groups that may contribute to its biological activity. The carbonyl group in the methanone moiety and the heterocyclic structures allow for diverse reactivity patterns, including nucleophilic substitutions and cyclization processes.
Biological Activity Overview
Research indicates that compounds with similar structures to (2-ethoxyphenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone exhibit a range of biological activities, including:
- Antitumor Activity : Several derivatives have shown significant anticancer properties by inhibiting cell proliferation in various cancer cell lines.
- Anti-inflammatory Effects : Similar compounds have been identified as potential anti-inflammatory agents through modulation of inflammatory pathways.
- Enzyme Modulation : The compound may act as an inhibitor or modulator for specific enzymes involved in disease processes.
In Vitro Studies
A study focusing on pyrazolo[1,5-a]pyrimidine derivatives demonstrated that certain derivatives exhibited potent dual inhibitory activity against CDK2 and TRKA kinases. For instance, compounds synthesized in this study showed IC50 values of 0.09 µM for CDK2 and 0.45 µM for TRKA, indicating strong potential as anticancer therapeutics .
Cytotoxicity Evaluation
The cytotoxic effects of related compounds were evaluated using renal carcinoma cell lines (RFX 393). Notably, two selected compounds demonstrated significant inhibition of cell growth compared to a control group. The results indicated that one compound achieved an IC50 of 11.70 µM, showcasing its potential effectiveness against cancer cells .
Interaction Studies
Understanding the interactions between this compound and biological systems is crucial for elucidating its mechanisms of action. Molecular docking studies have suggested that the compound can bind effectively to active sites of critical enzymes, similar to established inhibitors .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities and structural features of compounds related to (2-ethoxyphenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone :
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 2-Methylpyrido[3,4-e]pyrimidin-7(6H)-one | Lacks ethoxy group | Antitumor activity | Simpler structure |
| 2-Ethoxyphenylpyrazole | Contains pyrazole ring | Anti-inflammatory | Different ring system |
| 8-Hydroxyquinoline | Contains hydroxyl group | Antimicrobial | Different functional group |
This table highlights how variations in substituents and structural frameworks can lead to differences in biological activity and potential applications.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
Methodological Answer:
The compound can be synthesized via multi-component reactions using aromatic aldehydes and aminopyrazole precursors. Key steps include:
- Regioselective cyclization : Use directing groups (e.g., methoxy substituents) on aldehydes to control reaction pathways .
- Catalytic optimization : Employ ammonium acetate as a catalyst under reflux conditions (e.g., ethanol, 80°C) to enhance yields (72–79%) .
- Purification : Crystallize from dioxane or ethanol to isolate pure products .
Basic: Which spectroscopic techniques are critical for characterizing its structural integrity?
Methodological Answer:
- 1H/13C NMR : Resolve proton environments (e.g., δ 2.35–8.57 ppm for CH3, aromatic, and pyrimidine protons) and carbon frameworks .
- IR spectroscopy : Confirm functional groups (e.g., carbonyl stretch at ~1678 cm⁻¹) .
- LC-MS : Validate molecular weight (e.g., [M+H]+ peaks) and purity .
Advanced: How to resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Control degradation : Monitor organic compound stability during assays; degradation rates increase with temperature—use continuous cooling .
- Solvent effects : Compare activity in DMSO vs. aqueous buffers to assess solubility-driven variability .
- Purity validation : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Advanced: What strategies improve compound stability under prolonged experimental conditions?
Methodological Answer:
- Storage : Use anhydrous solvents (e.g., DMSO-d6) and store at –20°C in amber vials to prevent photodegradation .
- Matrix stabilization : For wastewater or biological matrices, add antioxidants (e.g., ascorbic acid) to inhibit oxidative breakdown .
Advanced: How to address regioselectivity challenges in synthesizing dihydropyrazolo-pyrimidine derivatives?
Methodological Answer:
- Solvent polarity : Optimize using DMF (polar aprotic) vs. ethanol (protic) to influence reaction pathways .
- Stoichiometric adjustments : Balance aldehyde/aminopyrazole ratios (e.g., 1:1.2 molar ratio) and monitor progress via TLC .
Basic: What protocols ensure accurate purity assessment in pharmacological studies?
Methodological Answer:
- HPLC-DAD : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient elution .
- Elemental analysis : Confirm C/H/N percentages (e.g., ±0.4% deviation from calculated values) .
Advanced: How to design degradation studies to identify metabolites or byproducts?
Methodological Answer:
- Forced degradation : Expose the compound to acidic (HCl), alkaline (NaOH), oxidative (H2O2), and thermal (60°C) stress .
- Analytical tools : Identify breakdown products via HRMS (high-resolution mass spectrometry) and comparative NMR .
Advanced: What methodological considerations are essential when comparing bioactivity data across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
